TW-37: A Technical Guide to a Dual Bcl-2/Mcl-1 Inhibitor
TW-37: A Technical Guide to a Dual Bcl-2/Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW-37 is a novel, non-peptidic small-molecule inhibitor that has garnered significant interest in the field of oncology for its ability to simultaneously target two key anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family: Bcl-2 and myeloid cell leukemia 1 (Mcl-1). Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis (programmed cell death), leading to tumor progression and resistance to conventional therapies. By acting as a BH3 mimetic, TW-37 binds to the BH3-binding groove of both Bcl-2 and Mcl-1, preventing their interaction with pro-apoptotic proteins like Bax and Bak. This action unleashes the pro-apoptotic machinery, leading to cancer cell death. This technical guide provides a comprehensive overview of TW-37, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.
Core Concepts: Mechanism of Action
TW-37 functions as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][2] Its chemical structure, N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide, allows it to fit into the hydrophobic BH3-binding groove on the surface of these anti-apoptotic proteins. This groove is the natural binding site for pro-apoptotic "BH3-only" proteins (e.g., Bid, Bim, Bad), which act as sensors of cellular stress and initiators of apoptosis.
By occupying this groove, TW-37 competitively inhibits the binding of pro-apoptotic effector proteins like Bax and Bak to Bcl-2 and Mcl-1.[1][2] This disruption of the Bcl-2/Bax and Mcl-1/Bax heterodimers liberates Bax, allowing it to oligomerize and form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.
Quantitative Data
The efficacy of TW-37 as a dual inhibitor is quantified by its binding affinities (Ki) for its target proteins and its cytotoxic effects (IC50) on various cancer cell lines.
Binding Affinities (Ki)
The inhibitory constants (Ki) of TW-37 for Bcl-2, Mcl-1, and another family member, Bcl-xL, have been determined using fluorescence polarization-based binding assays. These assays measure the displacement of a fluorescently labeled BH3 peptide from the target protein by the inhibitor.
| Target Protein | Binding Affinity (Ki) (nmol/L) |
| Mcl-1 | 260[1][2] |
| Bcl-2 | 290[1][2] |
| Bcl-xL | 1110[1][2] |
Table 1: Binding affinities of TW-37 for Bcl-2 family proteins.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) values of TW-37 have been determined in a variety of cancer cell lines, demonstrating its broad anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed significant antiproliferative effect[1] |
| HCT-116 | Colorectal Cancer | Efficiently inhibited cell survival and proliferation at nM concentrations[3] |
| Primary human colon cancer cells | Colorectal Cancer | Efficiently inhibited cell survival and proliferation at nM concentrations[3] |
| Endothelial Cells | N/A | ~1.8[4] |
| IMR-5 | Neuroblastoma (N-Myc amplified) | 0.28[5] |
| Kelly | Neuroblastoma (N-Myc amplified) | 0.22[5] |
| SY5Y | Neuroblastoma | 0.96[5] |
| SKNAS | Neuroblastoma | 0.83[5] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition (250-750 nmol/L) |
| Colo-357 | Pancreatic Cancer | Dose-dependent inhibition (250-750 nmol/L) |
Table 2: IC50 values of TW-37 in various cancer cell lines.
Experimental Protocols
Fluorescence Polarization-Based Binding Assay
This assay is crucial for determining the binding affinity (Ki) of TW-37 for Bcl-2 and Mcl-1.
Principle: A small, fluorescently labeled BH3 peptide that binds to the target protein (Bcl-2 or Mcl-1) will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the large protein. When an unlabeled inhibitor like TW-37 is added, it competes for binding, displacing the fluorescent peptide, which then tumbles more rapidly, resulting in a lower fluorescence polarization value.
Detailed Protocol:
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Reagents and Materials:
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Recombinant human Bcl-2 and Mcl-1 proteins.
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Fluorescently labeled BH3 peptide (e.g., FAM-labeled Bid-BH3 peptide).
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Assay Buffer: 50 mM Tris (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.05% pluronic F-68.
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TW-37 stock solution in DMSO.
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Black, low-volume 384-well plates.
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Fluorescence polarization plate reader.
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Procedure: a. Prepare a dilution series of TW-37 in the assay buffer. b. In each well of the 384-well plate, add a constant concentration of the recombinant target protein (e.g., 100 nM Bcl-2 or Mcl-1) and the fluorescently labeled BH3 peptide (e.g., 5 nM FAM-Bid-BH3). c. Add the different concentrations of TW-37 to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization). d. Incubate the plate at room temperature for 2 hours, protected from light. e. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore. f. Calculate the Ki value from the IC50 of the competition curve using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that TW-37 disrupts the interaction between pro-apoptotic Bax and anti-apoptotic Bcl-2 or Mcl-1 within cancer cells.
Principle: An antibody specific for one protein (e.g., Bax) is used to pull down that protein from a cell lysate. If another protein (e.g., Bcl-2 or Mcl-1) is bound to the first protein, it will also be pulled down. The presence of the second protein is then detected by Western blotting.
Detailed Protocol:
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Cell Culture and Treatment:
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Culture cancer cells (e.g., WSU-DLCL2) to 70-80% confluency.
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Treat the cells with various concentrations of TW-37 (e.g., 0, 1, 3, 10 µmol/L) for 24 hours.
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Protein Extraction:
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Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in Tris-buffered saline with protease and phosphatase inhibitors).
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
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Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
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Immunoprecipitation:
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Pre-clear the lysate by incubating with protein A/G-agarose beads.
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Incubate a standardized amount of protein lysate (e.g., 500 µg) with an antibody specific for the protein of interest (e.g., anti-Bax antibody) overnight at 4°C with gentle rotation.
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Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
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Wash the beads several times with lysis buffer to remove non-specific binding.
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Western Blotting:
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Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-Bcl-2 and anti-Mcl-1).
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Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the proteins.
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Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
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Cell Seeding:
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Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Treatment:
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Treat the cells with a serial dilution of TW-37 for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
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MTT Addition and Incubation:
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Add MTT solution (final concentration of 0.5 mg/mL) to each well.
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Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
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Formazan Solubilization and Measurement:
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Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the cell surface. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Detailed Protocol:
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Cell Treatment:
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Treat cells with TW-37 at the desired concentrations and for the desired time to induce apoptosis.
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Cell Harvesting and Staining:
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Harvest the cells (including any floating cells) and wash them with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:
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Analyze the stained cells by flow cytometry.
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Viable cells will be negative for both Annexin V and PI.
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Early apoptotic cells will be positive for Annexin V and negative for PI.
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Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
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Visualizations
Signaling Pathway of TW-37 Induced Apoptosis
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
